3-cyclopropyl-1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 3-cyclopropyl-1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16719941
InChI: InChI=1S/C14H23BN2O2/c1-6-17-12(9-11(16-17)10-7-8-10)15-18-13(2,3)14(4,5)19-15/h9-10H,6-8H2,1-5H3
SMILES:
Molecular Formula: C14H23BN2O2
Molecular Weight: 262.16 g/mol

3-cyclopropyl-1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

CAS No.:

Cat. No.: VC16719941

Molecular Formula: C14H23BN2O2

Molecular Weight: 262.16 g/mol

* For research use only. Not for human or veterinary use.

3-cyclopropyl-1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole -

Specification

Molecular Formula C14H23BN2O2
Molecular Weight 262.16 g/mol
IUPAC Name 3-cyclopropyl-1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Standard InChI InChI=1S/C14H23BN2O2/c1-6-17-12(9-11(16-17)10-7-8-10)15-18-13(2,3)14(4,5)19-15/h9-10H,6-8H2,1-5H3
Standard InChI Key IWJRAMPESGFDAC-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2CC)C3CC3

Introduction

3-Cyclopropyl-1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a synthetic organic compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This specific compound is characterized by the presence of a cyclopropyl group and a dioxaborolane moiety, making it an organoboron compound. Its unique structure allows it to participate in various chemical reactions and applications in medicinal chemistry and organic synthesis.

2.2. Physical and Chemical Characteristics

PropertyValue
Molecular FormulaC14H23BN2O2
Molecular Weight262.16 g/mol
IUPAC Name5-cyclopropyl-1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
InChIInChI=1S/C14H23BN2O2/c1-6-17...
InChI KeyHTIJNUDYDXTMCI-UHFFFAOYSA-N
Canonical SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)CC)C3CC3

3.1. Synthesis Methods

The synthesis of 3-cyclopropyl-1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves several key steps, which can be optimized using continuous flow reactors or automated systems for industrial scalability and efficiency.

3.2. Applications in Chemistry

This compound is useful in various chemical transformations, often involving palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran or dimethylformamide. The specific products formed depend on the conditions and reagents used during these reactions.

Biological and Chemical Interactions

While specific biological activity data for 3-cyclopropyl-1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is limited, compounds containing pyrazole and boron moieties have been studied for various biological activities. Interaction studies involving this compound would typically focus on its potential applications in medicinal chemistry.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-cyclopropyl-1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. For example:

Compound NameStructureNotable Features
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazoleLacks cyclopropyl and ethyl groups; focuses on boron chemistry.
1-MethylpyrazoleSimpler structure; used in various organic syntheses.
5-(Trifluoromethyl)-1H-pyrazoleContains trifluoromethyl group; shows different electronic properties.

The uniqueness of 3-cyclopropyl-1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole lies in its combination of a cyclopropyl moiety with a dioxaborolane unit and its potential biological activity that may not be present in simpler derivatives.

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